5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
The compound “5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione” is a complex organic molecule that features a bromoethenyl group, a dihydroxy oxolane ring, and a diazinane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione” can be approached through several synthetic routes. One possible method involves the bromination of an ethenyl precursor followed by the coupling with a dihydroxy oxolane derivative. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and temperature control would be critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound “5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione” can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromoethenyl group can be reduced to form an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The bromoethenyl group could participate in covalent bonding with target proteins, while the dihydroxy oxolane ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-2-chloroethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- 5-[(E)-2-fluoroethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Uniqueness
The uniqueness of “5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione” lies in the presence of the bromoethenyl group, which can undergo specific chemical reactions that are not possible with chloro or fluoro analogs. This makes it a valuable compound for exploring unique reaction pathways and developing specialized applications.
Properties
Molecular Formula |
C11H15BrN2O6 |
---|---|
Molecular Weight |
351.15 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-2,5-8,10,15-17H,3-4H2,(H,13,18,19)/b2-1+/t5?,6-,7-,8+,10-/m1/s1 |
InChI Key |
MACKPEIIBULZAT-KCWPRJCCSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr |
Origin of Product |
United States |
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